N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Chemical Structure and Physicochemical Properties

Molecular Structure and Conformational Analysis

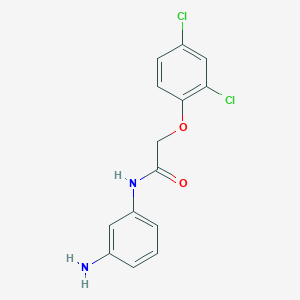

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide displays a complex molecular architecture characterized by multiple aromatic systems connected through an acetamide bridge. The compound features a three-dimensional structure with significant conformational flexibility, particularly around the acetamide linkage and the ether bond connecting the dichlorophenoxy group. The molecular geometry incorporates two distinct aromatic rings: a 3-aminophenyl ring and a 2,4-dichlorophenyl ring, which are spatially oriented to minimize steric hindrance while maintaining optimal electronic interactions.

The conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around the carbon-oxygen bond in the phenoxy ether linkage and the carbon-nitrogen bond in the acetamide group. The presence of the amino group on the phenyl ring introduces additional hydrogen bonding possibilities, which can influence the preferred conformational states in different environments. The dichlorophenoxy moiety contributes to the overall rigidity of the structure through electronic effects, while the acetamide linker provides a degree of flexibility that allows the molecule to adapt to various binding environments.

Three-dimensional modeling studies indicate that the compound exhibits a relatively planar arrangement of the aromatic systems, with the acetamide group serving as a hinge that can accommodate rotational movements. The amino group substituent at the meta position of the phenyl ring creates an asymmetric distribution of electron density, which affects both the molecular dipole moment and the potential for intermolecular interactions. The 2,4-dichloro substitution pattern on the phenoxy ring establishes a specific electronic environment that influences the compound's reactivity and binding characteristics.

Physical Properties

Molecular Weight and Formula

The molecular characterization of this compound provides fundamental insights into its physical properties and chemical behavior. The compound exhibits a molecular formula of C₁₄H₁₂Cl₂N₂O₂, which accounts for fourteen carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 311.2 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple analytical sources.

The exact molecular mass has been precisely determined to be 310.0275830 grams per mole, reflecting the specific isotopic composition of the constituent elements. This high-precision measurement enables accurate identification and quantification of the compound in analytical applications. The molecular weight places this compound in the intermediate range for small organic molecules, making it suitable for various pharmaceutical and chemical applications where molecular size considerations are important.

| Molecular Descriptor | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₁₂Cl₂N₂O₂ | - |

| Molecular Weight | 311.2 | g/mol |

| Exact Mass | 310.0275830 | g/mol |

| Monoisotopic Mass | 310.0275830 | g/mol |

| Heavy Atom Count | 20 | atoms |

Melting Point and Solubility Profile

The thermal properties of this compound reflect its crystalline structure and intermolecular interactions. While specific melting point data for this exact compound was not provided in the available literature, the structural characteristics suggest that it would exhibit a melting point typical of similar acetamide derivatives containing aromatic substituents and halogen groups. The presence of the amino group and the acetamide functionality indicates potential for hydrogen bonding, which typically elevates melting points relative to non-hydrogen bonding analogs.

The solubility profile of this compound is influenced by its amphiphilic nature, with both hydrophilic and lipophilic components contributing to its dissolution behavior. The amino group and acetamide functionality provide hydrogen bonding capability that enhances solubility in polar solvents, while the dichlorophenoxy moiety contributes lipophilic character that facilitates dissolution in organic solvents. The calculated partition coefficient (XLogP3) of 3.4 indicates moderate lipophilicity, suggesting that the compound would exhibit limited water solubility but good solubility in organic solvents such as alcohols, acetone, and chlorinated solvents.

The topological polar surface area of 64.4 Ų provides insight into the compound's permeability characteristics and potential for membrane transport. This value falls within the range typically associated with compounds that can cross biological membranes while maintaining sufficient polarity for aqueous environments. The combination of polar and nonpolar regions in the molecule creates a balanced solubility profile that makes it suitable for various formulation strategies in both aqueous and organic solvent systems.

Chemical Properties

Reactive Functional Groups

This compound contains several distinct reactive functional groups that determine its chemical behavior and synthetic utility. The primary amine group located at the meta position of the phenyl ring serves as a nucleophilic center capable of participating in various substitution and condensation reactions. This amino group exhibits typical primary amine reactivity, including the ability to form hydrogen bonds, undergo acylation reactions, and participate in aromatic substitution processes.

The acetamide functionality represents another key reactive site within the molecule. The carbonyl group of the acetamide can undergo nucleophilic attack under appropriate conditions, while the nitrogen atom can participate in hydrogen bonding interactions. The amide bond itself exhibits resistance to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, particularly at elevated temperatures. The electron-withdrawing effect of the carbonyl group influences the reactivity of adjacent carbons and affects the overall electronic distribution within the molecule.

The ether linkage connecting the acetamide to the dichlorophenyl ring provides a point of potential cleavage under strongly acidic or basic conditions. The phenolic ether bond can undergo cleavage reactions, particularly in the presence of Lewis acids or under harsh hydrolytic conditions. The two chlorine substituents on the phenyl ring create electron-deficient positions that can participate in nucleophilic aromatic substitution reactions, making these sites available for further functionalization or modification.

| Functional Group | Position | Reactivity Type | Key Characteristics |

|---|---|---|---|

| Primary Amine | Meta-phenyl | Nucleophilic | Hydrogen bonding, acylation |

| Acetamide | Central linker | Electrophilic/Nucleophilic | Hydrolysis, condensation |

| Phenolic Ether | Phenoxy linkage | Electrophilic | Acid-catalyzed cleavage |

| Aryl Chlorides | 2,4-positions | Nucleophilic substitution | Halide displacement |

Stability Parameters

The chemical stability of this compound depends on environmental conditions and the presence of reactive species. Under standard ambient conditions, the compound exhibits good thermal stability due to the aromatic character of both ring systems and the resonance stabilization provided by the acetamide group. The molecule's stability is enhanced by the electron-withdrawing effects of the chlorine substituents, which reduce the electron density on the aromatic rings and decrease susceptibility to electrophilic attack.

Hydrolytic stability represents a critical parameter for this compound, particularly given the presence of the acetamide and ether functionalities. The amide bond shows moderate resistance to hydrolysis under neutral aqueous conditions but becomes increasingly susceptible to cleavage as pH moves toward strongly acidic or basic ranges. The ether linkage demonstrates good stability under neutral and mildly acidic conditions but may undergo cleavage in the presence of strong acids or bases, particularly at elevated temperatures.

Oxidative stability is influenced by the presence of the amino group, which can serve as a site for oxidative attack. The primary amine can undergo oxidation to form various products, including nitroso, nitro, or quinone-like structures, depending on the oxidizing conditions. The dichlorophenoxy moiety provides some protection against oxidation due to the electron-withdrawing nature of the chlorine substituents, which reduce the electron density available for oxidative processes.

The compound's photostability is affected by the extended conjugation possible between the aromatic rings through the acetamide linker. Ultraviolet radiation can promote electronic transitions that may lead to photodegradation products. However, the presence of electron-withdrawing groups tends to increase the energy required for such transitions, providing some degree of photostability under normal lighting conditions.

Structural Identifiers and Nomenclature

IUPAC Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The IUPAC name begins with the identification of the principal functional group, which in this case is the acetamide moiety. The acetamide serves as the parent structure, with the remaining portions of the molecule treated as substituents.

The systematic name construction proceeds by identifying the acetamide core and then describing the substituents in order of priority. The phenoxy group attached to the acetyl carbon is described with its chlorine substituents specified by their positions on the aromatic ring. The 2,4-dichlorophenoxy designation indicates chlorine atoms at the ortho and para positions relative to the oxygen attachment point. The amino-substituted phenyl group attached to the nitrogen of the acetamide is described with the amino group position specified as meta to the nitrogen attachment point.

The complete IUPAC name "this compound" systematically describes the molecular structure by identifying each component and its connectivity. This naming convention ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community. The nomenclature system also provides information about the molecule's substitution pattern and functional group arrangement, which is essential for predicting chemical behavior and reactivity.

InChI and SMILES Representations

The International Chemical Identifier (InChI) provides a standardized, non-proprietary method for representing the molecular structure of this compound. The InChI string for this compound is: InChI=1S/C14H12Cl2N2O2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8,17H2,(H,18,19). This representation encodes the complete connectivity information, including the arrangement of atoms, bonds, and stereochemistry where applicable.

The InChI system uses a layered approach to describe molecular structure, with each layer providing specific types of structural information. The molecular formula layer (C14H12Cl2N2O2) specifies the elemental composition, while the connectivity layer describes how atoms are bonded together. The hydrogen atoms are explicitly accounted for in positions where they are chemically significant, such as the amino group hydrogens and the amide hydrogen.

The corresponding InChIKey (LNTQWBXCQVHZRL-UHFFFAOYSA-N) provides a fixed-length hash of the InChI string, creating a unique identifier that facilitates database searching and cross-referencing. This condensed representation maintains the uniqueness of the full InChI while providing a more manageable format for computational applications and database management systems.

The Simplified Molecular Input Line Entry System (SMILES) representation offers an alternative method for encoding molecular structure in a linear string format. For this compound, the SMILES string is: C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N. This notation describes the molecular structure through a systematic traversal of the molecular graph, with special symbols indicating branching, ring closure, and functional groups.

| Identifier Type | Representation |

|---|---|

| InChI | InChI=1S/C14H12Cl2N2O2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8,17H2,(H,18,19) |

| InChIKey | LNTQWBXCQVHZRL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |

| CAS Registry Number | 75004-54-5 |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-9-4-5-13(12(16)6-9)20-8-14(19)18-11-3-1-2-10(17)7-11/h1-7H,8,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTQWBXCQVHZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 3-aminophenylamine with 2,4-dichlorophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

A. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a new antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

- Anticancer Potential : The compound has been evaluated for its anticancer activity against several cancer cell lines, including breast (MCF7), prostate (PC-3), and colon (HCT-116) cancers. IC50 values reported range from 0.67 µM to 1.95 µM, indicating significant antiproliferative effects. The mechanisms involved include apoptosis induction and inhibition of critical signaling pathways such as EGFR and Src kinases.

- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound possess antioxidant activity, capable of scavenging free radicals and reducing reactive oxygen species (ROS) production in cellular models.

B. Agricultural Applications

This compound may also find use in agrochemicals due to its potential herbicidal properties. The dichlorophenoxy group is known for its application in herbicides, making this compound a candidate for further exploration in agricultural sciences.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; mechanism involves cell membrane disruption. |

| Anticancer Activity | Significant inhibitory effects on multiple cancer cell lines; low IC50 values indicate potency. |

| Antioxidant Activity | Exhibits ability to scavenge free radicals; reduces ROS production in macrophage models. |

| Inhibition Studies | Inhibits key signaling pathways related to cancer progression; linked to apoptosis induction. |

Case Study Examples

- A study highlighted the compound's effectiveness against Klebsiella pneumoniae, showcasing its potential as a therapeutic alternative in treating infections caused by resistant bacteria .

- Comparative studies with similar compounds revealed variations in biological activity based on structural modifications, emphasizing the importance of molecular structure in determining efficacy.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound shares a core phenoxyacetamide structure with several derivatives, but its 3-aminophenyl substitution distinguishes it from others. Key structural analogs include:

Structure-Activity Relationships (SAR)

- Substituent Position: 3-Aminophenyl vs. 4-Aminophenyl: The 3-amino substitution may reduce steric hindrance compared to 4-amino analogs (e.g., sc-329765 in ), enhancing membrane permeability. Chlorine Atoms: 2,4-Dichloro substitution is critical for bioactivity; analogs with single chlorine (e.g., 2-(4-chlorophenoxy) derivatives) show reduced potency .

- Methylenedioxybenzyl groups (e.g., 6a) enhance selectivity for bacterial enzymes over mammalian targets .

Key Data Table: Comparative Analysis

| Parameter | N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | WH7 (Auxin Analog) | 7a (Thiourea Derivative) |

|---|---|---|---|---|

| Molecular Weight | ~315 g/mol (estimated) | 221 g/mol | 297 g/mol | ~500 g/mol |

| Key Functional Groups | 3-Aminophenyl, dichlorophenoxy | Dichlorophenoxy | Triazole, methyl | Thiourea, trichloroethyl |

| COX-2 Docking Score | Not reported | −6.5 kcal/mol | Not applicable | −8.9 kcal/mol |

| Auxin Activity (IC50) | Not tested | 0.1 µM (root growth inhibition) | 1 µM | Not applicable |

| Synthetic Complexity | Moderate | Low | High | High |

| Bioavailability | Likely moderate | High | Low | Low |

Biological Activity

N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its structure, biological mechanisms, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and has a molecular weight of approximately 311.16 g/mol. Its structural features include an amine group and a dichlorophenoxy group, which are pivotal for its biological activity.

This compound has been primarily studied for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Research indicates that compounds with similar structures can modulate prostaglandin synthesis, thereby reducing inflammation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antibacterial | Targeting bacterial cell walls | |

| Anticancer | Inducing apoptosis in cancer cells |

Case Studies and Research Findings

- Anti-inflammatory Studies : Molecular docking studies have shown that this compound effectively binds to COX enzymes. This binding affinity suggests its potential as a therapeutic agent in inflammatory diseases.

- Antibacterial Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial effects against various pathogens such as E. coli and S. aureus. These studies reveal that structural modifications can enhance antibacterial efficacy .

- Anticancer Potential : Research has indicated that compounds related to this compound exhibit promising anticancer activity. A notable study found that a derivative induced apoptosis in melanoma and pancreatic cancer cell lines, showcasing its potential as a lead compound for cancer therapy .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | Methyl substitution on phenyl ring | Enhanced lipophilicity may improve bioavailability |

| N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide | Para substitution on phenyl ring | Potentially different binding affinity to targets |

| 2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide | Diethyl substitution | Variations in pharmacokinetics and toxicity |

Q & A

Q. What are the common synthetic routes for N-(3-Aminophenyl)-2-(2,4-dichlorophenoxy)acetamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid derivatives with substituted amines. For example, in General Synthesis A , 2-(2,4-dichlorophenoxy)acetic acid reacts with piperonylamine under carbodiimide-mediated conditions to yield the acetamide product (53% yield, white solid, mp 117–119°C) . Modifications to the amine substituent (e.g., cyclopropyl, cyclobutyl, or hydroxyethyl groups) require tailored purification via column chromatography (e.g., 1:1 hexane:EtOAc eluent) and characterization by , melting point, and R values .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural validation relies on , mass spectrometry, and melting point analysis. For instance, N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) exhibits distinct NMR signals: δ 7.39 (d, 1H), 6.78–6.76 (m, 3H), and 4.55 (s, 2H) for the acetamide backbone . Mass spec (e.g., m/z 354.0 [M+H]) and R values (0.58 in 1:1 hexane:EtOAc) further confirm purity .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) with hexane:EtOAc gradients (e.g., 2:1 or 1:1 ratios) monitors reaction progress . Melting point consistency (e.g., 103–104°C for cyclobutyl derivatives) and HPLC-UV (>95% purity) are standard for stability assessment . Environmental stability studies may use accelerated degradation under acidic/alkaline conditions followed by LC-MS analysis .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

- Fluorine substitution : Derivatives like N-[Cyclopropyl(4-fluorophenyl)methyl] analogs show enhanced antibacterial activity against Pseudomonas spp. (52% yield, MIC ~8 µg/mL) .

- Hydrophobic groups : Pentyl or cyclobutyl chains improve membrane permeability, as seen in N-[1-(4-Fluorophenyl)pentyl] derivatives (65% yield, R 0.70) .

- Hybrid pharmacophores : Combining thioalkylamide and pyrimidinone moieties (e.g., Compound 83 ) increases anti-inflammatory activity (IC = 116.73 mmol/kg vs. Diclofenac) .

Q. What strategies can resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., carrageenan-induced edema models) with strict controls for bioavailability and metabolic interference .

- Crystallographic analysis : Resolve stereochemical ambiguities (e.g., dihedral angles between acetamide and phenyl rings) to clarify activity differences .

- Computational docking : Compare binding affinities to target proteins (e.g., COX-2 selectivity in hybrid derivatives) using molecular dynamics simulations .

Q. How can researchers optimize experimental design to mitigate synthesis challenges (e.g., low yields)?

Methodological Answer:

- Solvent and temperature optimization : Use dichloromethane at 273 K for amine coupling to reduce side reactions (e.g., 53% yield for 6a vs. 32% for cyclobutyl analogs) .

- Protecting groups : Introduce phthaloyl or tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during multi-step syntheses .

- Catalyst screening : Test Pd/C or enzyme-mediated catalysis for challenging cyclizations (e.g., thiazolidinone formation in 2-iminothiazolidin-4-one derivatives) .

Q. What methodologies assess environmental impact or metabolic pathways of this compound?

Methodological Answer:

- Ecotoxicology : Use OECD Test Guideline 207 (earthworm toxicity) and algal growth inhibition assays (72-h EC) to evaluate biodegradability .

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify hydroxylated or glucuronidated metabolites .

- Soil adsorption studies : Measure K values using batch equilibrium methods with HPLC detection .

Data Contradiction Analysis

Q. How to reconcile discrepancies in anti-inflammatory activity between similar derivatives?

Methodological Answer:

- Ulcerogenicity indexing : Compare ulcer indices (e.g., 11.38 for selective COX-2 inhibitors vs. 15.2 for non-selective analogs) to balance efficacy and toxicity .

- Cellular uptake assays : Quantify intracellular concentrations using fluorescent probes (e.g., dansyl derivatives) to differentiate true activity from bioavailability issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.